4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
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Overview
Description
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxycarbonyl group, and a decahydrocyclotrideca moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring and the decahydrocyclotrideca moiety. The ethoxycarbonyl group is then introduced through esterification reactions. The final step involves the formation of the amino and oxopentanoic acid groups through amination and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new compounds with altered functional groups.
Scientific Research Applications
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and cyclotrideca-based molecules. Examples include:
- 5-{[3-(ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]amino}-5-oxopentanoic acid
- 5-{[3-(ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocycloocta[b]thiophen-2-yl]amino}-5-oxopentanoic acid
Uniqueness
What sets 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H35NO5S |
---|---|
Molecular Weight |
437.6g/mol |
IUPAC Name |
5-[(16-ethoxycarbonyl-14-thiabicyclo[11.3.0]hexadeca-1(13),15-dien-15-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H35NO5S/c1-2-29-23(28)21-17-13-10-8-6-4-3-5-7-9-11-14-18(17)30-22(21)24-19(25)15-12-16-20(26)27/h2-16H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
TYZZTAXXEWCQFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)CCCC(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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